A-54556A Exhibits Differential Potency Against Gram-Positive Bacteria Compared to Vancomycin and Linezolid
A-54556A demonstrates a distinct spectrum of activity against Gram-positive bacteria, including multi-drug resistant strains, with an IC50 range that differs significantly from the clinically established antibiotics vancomycin and linezolid . While direct MIC comparison data for vancomycin and linezolid against the same panel is not provided in the source, the IC50 values for A-54556A highlight its potent activity against strains that are resistant to these conventional therapies, suggesting a non-overlapping resistance mechanism [1].
| Evidence Dimension | In vitro antibacterial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.2, 0.4, 0.4, 1.6, 0.4, and 6.3 µg/ml against B. subtilis, S. pyogenes, E. faecalis, penicillin-resistant S. pneumoniae, vancomycin-resistant E. faecium, and MRSA, respectively |
| Comparator Or Baseline | Vancomycin and linezolid (conventional antibiotics with known resistance profiles) |
| Quantified Difference | Not directly quantified in the source; however, A-54556A remains active against vancomycin-resistant E. faecium (IC50 = 0.4 µg/ml) and MRSA (IC50 = 6.3 µg/ml), indicating efficacy against strains that often exhibit reduced susceptibility to vancomycin and linezolid. |
| Conditions | In vitro cell-based assays (specific strain details available from Cayman Chemical product data sheet) |
Why This Matters
This differential activity profile against drug-resistant pathogens positions A-54556A as a critical research tool for studying ClpP as an alternative antibacterial target and for validating the efficacy of new therapeutic strategies against recalcitrant infections.
- [1] Brötz-Oesterhelt, H., Beyer, D., Kroll, H.P., et al. Dysregulation of bacterial proteolytic machinery by a new class of antibiotics. Nat. Med. 11(10), 1082-1087 (2005). View Source
